3-Methoxy-5-(naphthalen-1-yl)benzoic acid
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Overview
Description
3-Methoxy-5-(naphthalen-1-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids This compound features a methoxy group at the third position and a naphthalen-1-yl group at the fifth position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated with a suitable benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as the Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. These methods are optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Hydroxy-5-(naphthalen-1-yl)benzoic acid.
Reduction: 3-Methoxy-5-(naphthalen-1-yl)benzyl alcohol.
Substitution: 3-(Substituted)-5-(naphthalen-1-yl)benzoic acid derivatives.
Scientific Research Applications
3-Methoxy-5-(naphthalen-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s structural features allow it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(naphthalen-2-yl)benzoic acid
- 2-Methoxy-3-(naphthalen-1-yl)benzoic acid
Comparison
Compared to similar compounds, 3-Methoxy-5-(naphthalen-1-yl)benzoic acid is unique due to the specific positioning of the methoxy and naphthalen-1-yl groups. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-5-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-15-10-13(9-14(11-15)18(19)20)17-8-4-6-12-5-2-3-7-16(12)17/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCYGVVJUCGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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